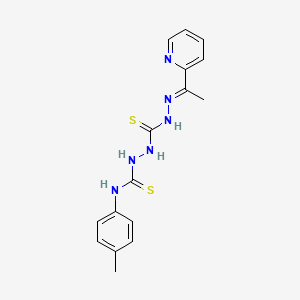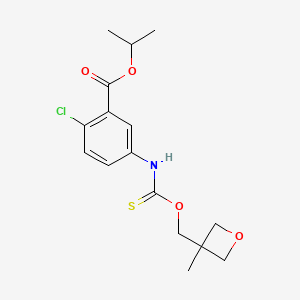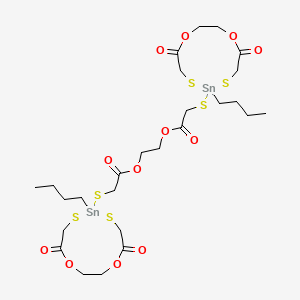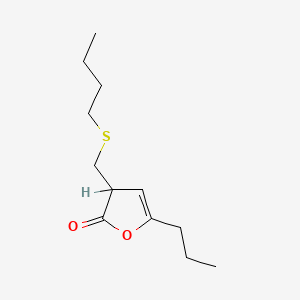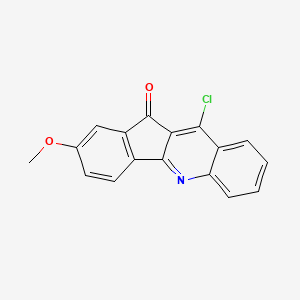
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one is a chemical compound belonging to the class of indenoquinolinones. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to an indenoquinolinone core. Indenoquinolinones are known for their diverse chemical reactivities and potential pharmacological activities .
Vorbereitungsmethoden
The synthesis of 10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step synthetic routes. One common method includes the use of 2-haloquinoline-3-carbaldehyde as a starting material. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one can be compared with other indenoquinolinone derivatives such as:
- 10-Phenyl-2-methoxy-11H-indeno(1,2-b)quinolin-11-one
- 10-(Methylamino)indeno(1,2-b)quinolin-11-one
These compounds share a similar core structure but differ in their substituent groups, which can significantly impact their chemical reactivity and biological activity. The presence of the chloro group in this compound makes it unique, as it can participate in specific substitution reactions that other derivatives may not undergo .
Eigenschaften
CAS-Nummer |
93663-95-7 |
|---|---|
Molekularformel |
C17H10ClNO2 |
Molekulargewicht |
295.7 g/mol |
IUPAC-Name |
10-chloro-2-methoxyindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H10ClNO2/c1-21-9-6-7-10-12(8-9)17(20)14-15(18)11-4-2-3-5-13(11)19-16(10)14/h2-8H,1H3 |
InChI-Schlüssel |
CBLSZNRADLJLPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C(=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




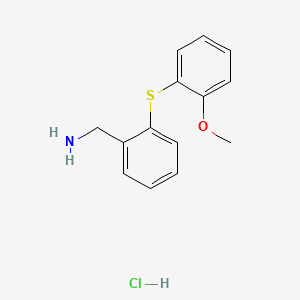
![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
